(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is a chemical compound with the molecular formula C7H16BrCl2N3O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide typically involves the reaction of 2-chloroethylamine hydrochloride with 2-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
Wissenschaftliche Forschungsanwendungen
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium chloride
- (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium iodide
Uniqueness
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is unique due to its specific molecular structure and the presence of bromide as the counterion. This gives it distinct chemical and physical properties compared to its chloride and iodide counterparts, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
92352-08-4 |
---|---|
Molekularformel |
C7H16BrCl2N3O |
Molekulargewicht |
309.03 g/mol |
IUPAC-Name |
(2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide |
InChI |
InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H |
InChI-Schlüssel |
QZFFLGQAFRHKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.